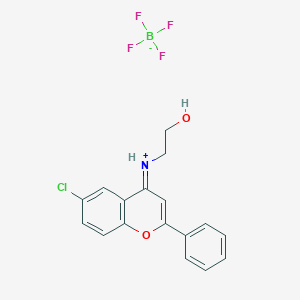
(E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “(E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;tetrafluoroborate” is a chemical entity listed in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;tetrafluoroborate involves specific synthetic routes and reaction conditions. These methods typically include the reaction of precursor chemicals under controlled conditions to yield the desired compound. The exact details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, including temperature, pressure, and the use of catalysts to ensure efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions: (E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;tetrafluoroborate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with altered functional groups, which may exhibit different chemical and physical properties .
Aplicaciones Científicas De Investigación
(E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;tetrafluoroborate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may be used as a probe to study biological processes at the molecular level. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, it has applications in industry, such as in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of (E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;tetrafluoroborate involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological activity of the compound. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;tetrafluoroborate can be identified based on their chemical structure and properties. These compounds may share similar functional groups or molecular frameworks .
Uniqueness: this compound is unique due to its specific chemical structure and the resulting properties. This uniqueness makes it valuable for certain applications where other compounds may not be as effective .
Conclusion
This compound is a compound with significant potential in various fields of scientific research Its unique chemical properties and versatility make it a valuable tool for chemists, biologists, and industrial researchers
Propiedades
IUPAC Name |
(E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxyethyl)azanium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2.BF4/c18-13-6-7-16-14(10-13)15(19-8-9-20)11-17(21-16)12-4-2-1-3-5-12;2-1(3,4)5/h1-7,10-11,20H,8-9H2;/q;-1/p+1/b19-15+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGYZKHLSVXKDB-QTCZRQAZSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[NH+]CCO)C3=C(O2)C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=C/C(=[NH+]\CCO)/C3=C(O2)C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BClF4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-[[Bis(prop-2-enyl)amino]methyl]-7-hydroxy-3-(4-phenylphenoxy)chromen-4-one](/img/structure/B7774570.png)
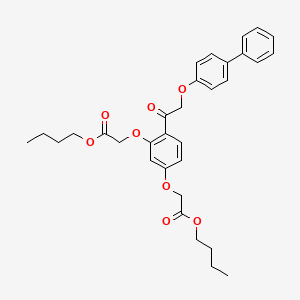
![dipentyl 2,2'-((4-(2-([1,1'-biphenyl]-4-yloxy)acetyl)-1,3-phenylene)bis(oxy))diacetate](/img/structure/B7774584.png)

![3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B7774615.png)
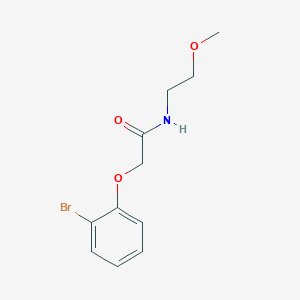
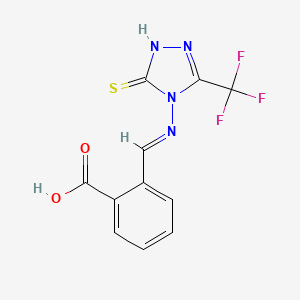

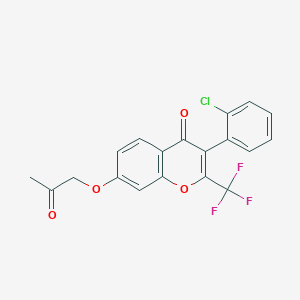

![[3-Acetyl-4-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyphenyl] 2-(1,3-dioxoisoindol-2-yl)acetate](/img/structure/B7774648.png)
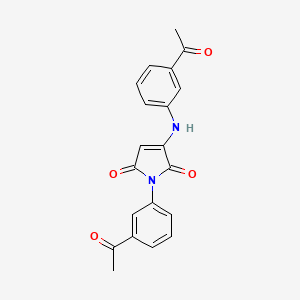
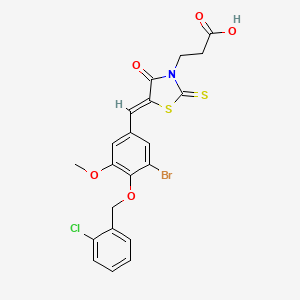
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-methylphenoxy)propanamide](/img/structure/B7774675.png)
